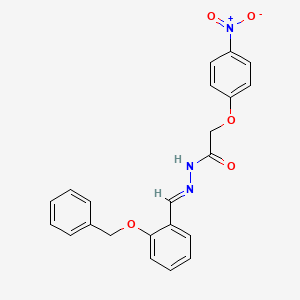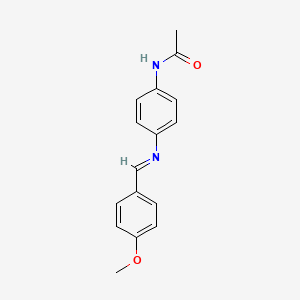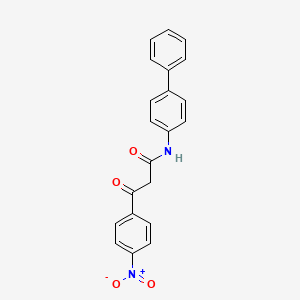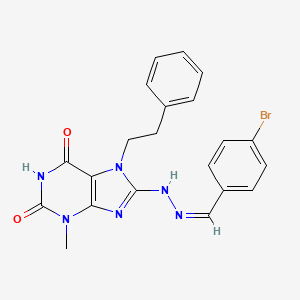![molecular formula C18H21N3O3 B11994646 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol](/img/structure/B11994646.png)
2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-{[4-(dietilamino)-2-metilfenil]imino}metil]-4-nitrofenol es un compuesto de base de Schiff. Las bases de Schiff se caracterizan por la presencia de un enlace doble carbono-nitrógeno con el átomo de nitrógeno conectado a un grupo arilo o alquilo. Este compuesto es conocido por sus diversas aplicaciones en varios campos, incluida la química, la biología y la medicina.
Métodos De Preparación
La síntesis de 2-[(E)-{[4-(dietilamino)-2-metilfenil]imino}metil]-4-nitrofenol generalmente implica la reacción de condensación entre 4-(dietilamino)-2-hidroxibenzaldehído y 2-metil-4-nitroanilina en etanol. La reacción se lleva a cabo bajo condiciones de reflujo durante varias horas, lo que resulta en la formación del compuesto de base de Schiff . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a una escala mayor con condiciones de reacción optimizadas para garantizar mayores rendimientos y pureza.
Análisis De Reacciones Químicas
2-[(E)-{[4-(dietilamino)-2-metilfenil]imino}metil]-4-nitrofenol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El grupo nitro en el compuesto puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de diferentes derivados.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores ácidos o básicos, temperaturas variables y disolventes como etanol o metanol. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
2-[(E)-{[4-(dietilamino)-2-metilfenil]imino}metil]-4-nitrofenol tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 2-[(E)-{[4-(dietilamino)-2-metilfenil]imino}metil]-4-nitrofenol involucra su capacidad para formar complejos estables con iones metálicos a través de enlaces de coordinación. Estos complejos pueden interactuar con moléculas biológicas como el ADN y las proteínas, lo que lleva a varios efectos biológicos. Las actividades antimicrobianas y anticancerígenas del compuesto se atribuyen a su capacidad para interrumpir los procesos celulares al unirse a biomoléculas esenciales .
Comparación Con Compuestos Similares
Los compuestos similares a 2-[(E)-{[4-(dietilamino)-2-metilfenil]imino}metil]-4-nitrofenol incluyen otras bases de Schiff con diferentes sustituyentes en los anillos aromáticos. Por ejemplo:
5-dietilamino-2-({[4-(dietilamino)fenil]imino}metil)-fenol: Este compuesto tiene características estructurales similares pero con diferentes sustituyentes, lo que lleva a variaciones en sus propiedades químicas y biológicas.
2-({(E)-[2-hidroxifenil)imino]metil}fenol: Otra base de Schiff con un grupo hidroxilo, que afecta su reactividad y aplicaciones.
La singularidad de 2-[(E)-{[4-(dietilamino)-2-metilfenil]imino}metil]-4-nitrofenol radica en sus sustituyentes específicos, que confieren propiedades electrónicas y estéricas distintas, lo que lo hace adecuado para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C18H21N3O3 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-[[4-(diethylamino)-2-methylphenyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C18H21N3O3/c1-4-20(5-2)15-6-8-17(13(3)10-15)19-12-14-11-16(21(23)24)7-9-18(14)22/h6-12,22H,4-5H2,1-3H3 |
Clave InChI |
LDFZKNFMVSCVOT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B11994565.png)
![4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate](/img/structure/B11994572.png)


![ethyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994587.png)

![N'-[(2-chlorophenyl)-oxomethyl]-1-ethyl-4-hydroxy-2-oxo-3-quinolinecarbohydrazide](/img/structure/B11994596.png)




![Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11994647.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11994650.png)

